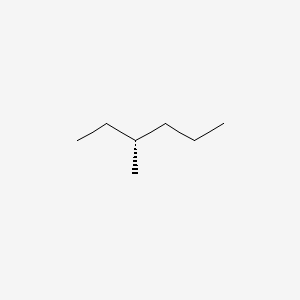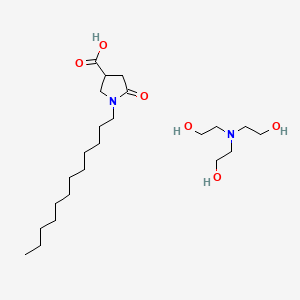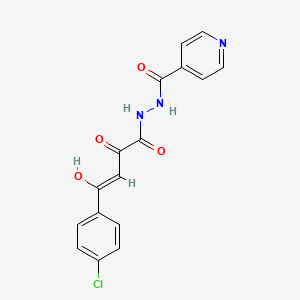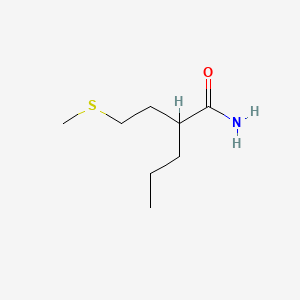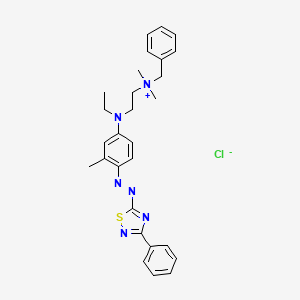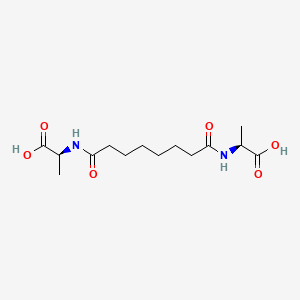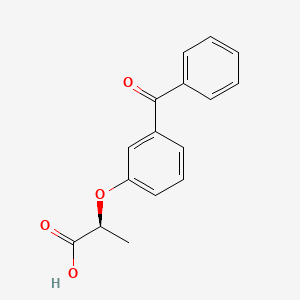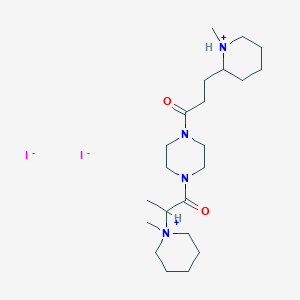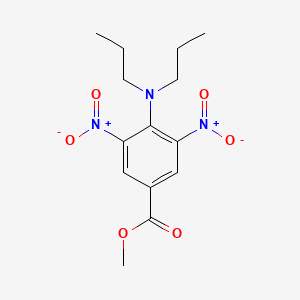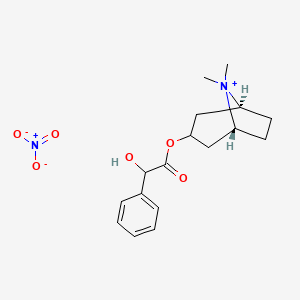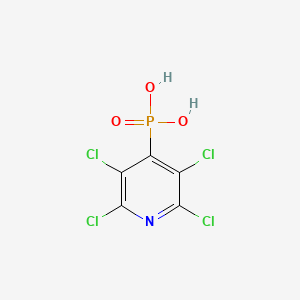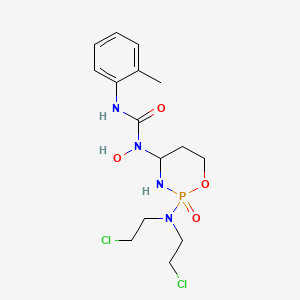
2,5-Dimethoxysulfanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxysulfanilic acid is an organic compound characterized by the presence of two methoxy groups and a sulfanilic acid moiety. It is a derivative of sulfanilic acid, which is widely used in various chemical and industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxysulfanilic acid typically involves the reaction of 2,5-dimethoxyaniline with sulfuric acid. The process can be summarized as follows:
Nitration: 2,5-dimethoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 2,5-dimethoxy-4-nitroaniline.
Reduction: The nitro group in 2,5-dimethoxy-4-nitroaniline is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 2,5-dimethoxyaniline.
Sulfonation: Finally, 2,5-dimethoxyaniline is sulfonated with sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反応の分析
Types of Reactions: 2,5-Dimethoxysulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
2,5-Dimethoxysulfanilic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism of action of 2,5-Dimethoxysulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.
類似化合物との比較
- 2,5-Dimethoxybenzoic acid
- 2,5-Dimethoxyaniline
- 2,5-Dimethoxyphenol
Comparison: 2,5-Dimethoxysulfanilic acid is unique due to the presence of both methoxy and sulfanilic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while 2,5-Dimethoxybenzoic acid primarily undergoes reactions typical of carboxylic acids, this compound can also engage in sulfonation and related reactions, making it more versatile in synthetic applications.
特性
CAS番号 |
42485-89-2 |
|---|---|
分子式 |
C8H11NO5S |
分子量 |
233.24 g/mol |
IUPAC名 |
4-amino-2,5-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO5S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChIキー |
MICDVUDJBHIFHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


